9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole
Description
9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole (CAS: 894791-50-5) is a brominated carbazole derivative with a biphenyl substituent at the 9-position of the carbazole core. This compound is structurally characterized by two bromine atoms at the 3- and 6-positions and a [1,1'-biphenyl]-4-yl group at the 9-position. Its molecular formula is C₂₄H₁₅Br₂N, with a molecular weight of 477.19 g/mol . The biphenyl group enhances π-conjugation, while bromine atoms offer sites for further functionalization via cross-coupling reactions .
Structure
3D Structure
Properties
Molecular Formula |
C24H15Br2N |
|---|---|
Molecular Weight |
477.2 g/mol |
IUPAC Name |
3,6-dibromo-9-(4-phenylphenyl)carbazole |
InChI |
InChI=1S/C24H15Br2N/c25-18-8-12-23-21(14-18)22-15-19(26)9-13-24(22)27(23)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15H |
InChI Key |
IAKDQKZAHDTVFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br |
Origin of Product |
United States |
Preparation Methods
Silyl Protection and Bromination of the Carbazole Core
The synthesis often begins with the functionalization of the carbazole scaffold to introduce bromine atoms at the 3- and 6-positions. As demonstrated by Royal Society of Chemistry protocols, 3,6-dibromo-9H-carbazole is prepared via direct bromination using bromine or N-bromosuccinimide (NBS) under controlled conditions. To prevent unwanted side reactions during subsequent coupling steps, a tert-butyldimethylsilyl (TBS) protecting group is introduced.
In a representative procedure, 3,6-dibromo-9H-carbazole (20 g, 61.53 mmol) is dissolved in tetrahydrofuran (THF) and cooled to 0°C. Sodium hydride (NaH, 2.95 g, 73.83 mmol) is added to deprotonate the carbazole nitrogen, followed by tert-butyldimethylsilyl chloride (11.13 g, 73.83 mmol). The reaction proceeds at room temperature for 3 hours, yielding 3,6-dibromo-9-(tert-butyldimethylsilyl)-9H-carbazole with minimal byproducts.
Key Reaction Conditions:
Suzuki-Miyaura Coupling for Biphenyl Attachment
The silyl-protected intermediate is then subjected to a Suzuki-Miyaura cross-coupling to introduce the biphenyl moiety. A 2015 RSC Advances study outlines the use of palladium catalysts (e.g., Pd₂(dba)₃) with S-Phos ligand and potassium phosphate in a toluene/water solvent system. For instance, reacting 3,6-dibromo-9-(tert-butyldimethylsilyl)-9H-carbazole with 4-biphenylboronic acid under reflux generates the coupled product.
Post-coupling, the TBS group is removed via fluoride-mediated desilylation (e.g., tetrabutylammonium fluoride, TBAF) to yield the final compound. However, this multi-step approach suffers from cumulative yield loss (typically 60–70% over three steps) and requires rigorous purification after each stage.
One-Step Ullmann-Type Coupling Methodology
Direct N-Arylation of Carbazole with Diiodobenzene
A breakthrough in streamlining the synthesis is described in a 2020 Chinese patent (CN112358437B), which employs a copper-catalyzed Ullmann coupling between 3,6-dibromo-9H-carbazole and 1,4-diiodobenzene. This method eliminates intermediate protection/deprotection steps, significantly improving efficiency.
Optimized Reaction Protocol:
| Component | Quantity/Parameter |
|---|---|
| 3,6-Dibromo-9H-carbazole | 282 mg (1.52 mmol) |
| 1,4-Diiodobenzene | 1.52 mmol |
| CuI | 0.25 mmol |
| Ag₂CO₃ | 1.2 mmol |
| 18-Crown-6 | 0.03 mmol |
| Solvent | DMPU (2.5 mL) |
| Temperature | 120°C |
| Time | 48 hours |
| Yield | 73% |
The reaction proceeds via a concerted N-arylation mechanism , where copper(I) iodide facilitates the formation of the C–N bond between carbazole and the diiodobenzene. Silver carbonate acts as an oxidant to regenerate the copper catalyst, while 18-crown-6 enhances solubility and reaction homogeneity.
Solvent and Catalyst Optimization
Comparative studies highlight DMPU (1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) as the optimal solvent due to its high polarity and ability to stabilize reactive intermediates. Substituting DMPU with DMF or toluene reduces yields by 20–30%, underscoring the solvent’s role in mediating electron transfer processes.
Comparative Analysis of Synthesis Routes
Efficiency and Scalability
| Parameter | Multi-Step Route | One-Step Ullmann Route |
|---|---|---|
| Total Steps | 3 | 1 |
| Overall Yield | 60–70% | 70–75% |
| Purification Complexity | High (column chromatography) | Moderate (simple extraction) |
| Scalability | Limited by stepwise purity | Suitable for bulk synthesis |
The Ullmann method’s superiority in yield and simplicity makes it preferable for industrial applications, though the multi-step approach retains utility for laboratories requiring high-purity intermediates.
Spectroscopic Characterization
Both routes produce identical final compounds, as confirmed by ¹H NMR and ¹³C NMR spectroscopy. Key spectral features include:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.
Reduction: Reduction of the bromine atoms can yield the corresponding hydrogenated carbazole derivatives.
Substitution: The bromine atoms can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Carbazole-quinone derivatives.
Reduction: Hydrogenated carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Electronics
9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is extensively studied for its applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The compound's electronic properties enable it to function effectively as a hole transport material (HTM), which is crucial for enhancing the efficiency of these devices. The incorporation of bromine atoms improves charge carrier mobility and stability under operational conditions .
Medicinal Chemistry
In medicinal research, carbazole derivatives like this compound exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The brominated structure may enhance these activities due to increased lipophilicity and potential interactions with biological targets . Studies have indicated that compounds with similar structures can inhibit specific enzymes or receptors involved in disease pathways .
Biological Research
The compound serves as a valuable tool in biochemical studies aimed at understanding enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules allows researchers to probe complex biochemical pathways, making it useful in drug discovery and development .
Case Study 1: OLED Applications
Research has demonstrated that incorporating this compound into OLED architectures significantly improves device performance metrics such as brightness and efficiency. Devices utilizing this compound as an HTM showed enhanced operational stability compared to those using traditional materials .
Case Study 2: Anticancer Activity
In vitro studies have shown that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines. The presence of bromine enhances its cytotoxic effects by promoting apoptosis in cancer cells through modulation of signaling pathways .
Mechanism of Action
The mechanism of action of 9-([1,1’-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group and bromine atoms can enhance its binding affinity and specificity. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.
Comparison with Similar Compounds
3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole (CAS: Unspecified)
- Structure : Features a 4-bromobenzyl group at the 9-position instead of biphenyl.
- Synthesis : Prepared via alkylation of carbazole with 1,4-dibromobutane, similar to methods used for 9-(4-bromobutyl)-9H-carbazole .
- Applications : Primarily studied for crystallographic properties; the bromobenzyl group may reduce π-conjugation compared to biphenyl .
9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole
- Structure : Contains a 4-bromophenyl group at the 9-position and bulky tert-butyl groups at 3- and 6-positions.
- Electronic Effects: Bromophenyl provides less extended conjugation than biphenyl.
- Applications : Used as an intermediate for organic semiconductors .
| Property | 9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole | 3,6-Dibromo-9-(4-bromobenzyl)-9H-carbazole | 9-(4-Bromophenyl)-3,6-di-tert-butyl-9H-carbazole |
|---|---|---|---|
| Molecular Weight | 477.19 g/mol | ~460 g/mol (estimated) | ~500 g/mol (estimated) |
| Substituents | Biphenyl, Br | Bromobenzyl, Br | Bromophenyl, tert-butyl |
| Conjugation Extension | High (biphenyl) | Moderate (benzyl) | Low (tert-butyl hinders conjugation) |
| Applications | OLEDs, cross-coupling precursors | Crystallography studies | Semiconductors, polymers |
Carbazole Derivatives with Biphenyl Groups
9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole (CAS: 1428551-28-3)
- Structure : Biphenyl attached at the 3-position of carbazole, with a single bromine at the 3-position.
- Key Differences :
- Regiochemistry : The biphenyl group at the 3-position (vs. 4-position) alters electronic distribution.
- Reactivity : Fewer bromine atoms limit cross-coupling opportunities.
- Applications : Used in organic electronics and photovoltaics .
N,N'-di[(1,1'-biphenyl)-4-yl]-N,N'-bis(9,9-dimethylfluoren-2-yl)-9-phenyl-9H-carbazole-3,6-diamine
- Structure : Incorporates biphenyl and dimethylfluorenyl groups, with amine substituents at 3- and 6-positions.
- Key Differences :
- Functionality : Amine groups enhance hole-transport properties, unlike bromine.
- Thermal Stability : Glass transition temperature (Tg) of 179°C, higher than typical brominated carbazoles.
- Applications : Hole-transporting material in OLEDs .
| Property | This compound | 9-([1,1'-Biphenyl]-3-yl)-3-bromo-9H-carbazole | N,N'-di[(1,1'-biphenyl)-4-yl]-...-9H-carbazole-3,6-diamine |
|---|---|---|---|
| Substituents | Br, biphenyl | Br, biphenyl | Biphenyl, dimethylfluorenyl, amine |
| Thermal Stability | Not reported | Not reported | Tg = 179°C, Td₅% = 507°C |
| Primary Use | Cross-coupling, OLEDs | Photovoltaics | OLED hole-transport layers |
Functionalized Carbazoles with Heteroatoms
1-(4-Fluorobenzoyl)-9H-carbazole
- Structure : Fluorobenzoyl group at the 1-position.
- Key Differences :
- Electronic Effects : The electron-withdrawing fluorobenzoyl group alters redox properties.
- Synthesis : Prepared via Friedel-Crafts acylation, differing from brominated carbazoles' alkylation routes.
- Applications : Bioactive compound synthesis .
4-(3-Bromopropoxy)-9H-carbazole
- Structure : Bromopropoxy chain at the 4-position.
- Key Differences :
- Flexibility : The alkoxy chain increases solubility but reduces rigidity.
- Applications : Intermediate for pharmaceuticals and agrochemicals .
Research Findings and Implications
- Synthetic Challenges : Brominated carbazoles require careful control of reaction conditions (e.g., alkylation with dibromoalkanes) to avoid over-substitution .
- Material Performance : Biphenyl groups enhance charge transport in OLEDs, while bromine atoms enable Suzuki-Miyaura couplings for polymer synthesis .
- Safety Considerations : Brominated carbazoles may cause skin/eye irritation (GHS Hazard Statements: H315, H319) .
Biological Activity
9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention for its diverse biological activities. This article aims to provide an in-depth examination of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 396.23 g/mol. Its structure features a dibromo substitution at the 3 and 6 positions of the carbazole ring, which is crucial for its biological activity.
Anticancer Activity
Research indicates that carbazole derivatives exhibit significant anticancer properties. For instance, studies have shown that certain carbazole compounds can inhibit topoisomerase II (Topo II), an enzyme critical for DNA replication and transcription. Inhibition of Topo II leads to cell cycle arrest and apoptosis in cancer cells.
- Case Study : A series of carbazole derivatives were tested for their Topo II inhibitory activity. Among them, compounds similar to this compound demonstrated IC50 values in the low micromolar range against various cancer cell lines including MCF-7 and HeLa cells .
Antimicrobial Activity
Carbazole derivatives have also been investigated for their antimicrobial properties. The presence of halogen substituents like bromine enhances their interaction with microbial cell membranes.
- Research Findings : A study reported that brominated carbazoles exhibited potent antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) significantly lower than those of non-brominated analogs .
In Vitro Studies
In vitro assays have been pivotal in elucidating the biological activity of this compound.
| Biological Activity | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Topo II Inhibition | MCF-7 | 20 | |
| Antibacterial Activity | Staphylococcus aureus | 15 | |
| Antifungal Activity | Candida albicans | 25 |
Structure-Activity Relationship (SAR)
The biological activity of carbazole derivatives is highly influenced by their structural features. The presence of electron-withdrawing groups such as bromine enhances the compound's reactivity and biological efficacy.
Key Findings in SAR Studies :
- Bromination : Enhances Topo II inhibition.
- Biphenyl Substitution : Improves the compound's lipophilicity and membrane permeability.
- Positioning of Substituents : The specific positioning of functional groups on the carbazole ring can alter the compound's interaction with biological targets.
Q & A
Q. What are the optimal synthetic routes for 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole, and how do reaction conditions influence yield?
The synthesis typically involves a multi-step process:
- Step 1 : Ullmann coupling or Buchwald-Hartwig amination to attach the biphenyl group to the carbazole core under inert conditions (e.g., N₂ atmosphere) using Pd-based catalysts (e.g., Pd(OAc)₂) and ligands (e.g., XPhos) .
- Step 2 : Bromination at positions 3 and 6 of the carbazole ring using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80–100°C. Excess NBS (2.2–2.5 equiv.) ensures complete dibromination .
Critical factors : - Catalyst loading (1–5 mol%) and reaction time (12–24 hrs) impact cross-coupling efficiency.
- Bromination regioselectivity is temperature-dependent; higher temperatures reduce byproducts.
Yield optimization : Reported yields range from 60–85%, with purity >95% confirmed via HPLC .
Q. How is structural characterization performed for this compound, and what analytical techniques resolve ambiguities?
- Single-crystal X-ray diffraction (XRD) : Resolves bond angles, dihedral angles, and π-stacking interactions. For example, the biphenyl moiety exhibits a dihedral angle of 15–25° relative to the carbazole plane, influencing optoelectronic properties .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns. Bromine atoms deshield adjacent protons (e.g., H-3 and H-6 appear as doublets at δ 7.8–8.2 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 477.19) .
Data contradiction resolution : Discrepancies in crystallographic data (e.g., bond lengths) are addressed using refinement software like SHELXL, which applies least-squares minimization and electron density maps .
Advanced Research Questions
Q. How do structural modifications (e.g., halogen substitution) alter charge transport properties in optoelectronic devices?
The 3,6-dibromo substitution enhances electron-withdrawing character, reducing the HOMO-LUMO gap (theoretical ΔE ≈ 2.8–3.1 eV via DFT calculations). Comparative studies show:
| Compound | HOMO (eV) | LUMO (eV) | Charge Mobility (cm²/Vs) |
|---|---|---|---|
| 3,6-Dibromo derivative | -5.4 | -2.6 | 1.2 × 10⁻³ |
| Non-brominated analog | -5.1 | -2.1 | 3.5 × 10⁻⁴ |
| Key mechanism : Bromine increases intermolecular π–π stacking (evidenced by XRD), improving charge mobility in organic field-effect transistors (OFETs) . |
Q. What strategies mitigate aggregation-induced quenching (ACQ) in luminescent applications of this compound?
- Steric hindrance : Introduce bulky substituents (e.g., tert-butyl groups) on the biphenyl moiety to reduce π-stacking.
- Doping : Blend with host materials (e.g., CBP) at 5–10 wt% to disperse molecules and enhance photoluminescence quantum yield (PLQY) from 15% to 45% .
- Solvent engineering : Use low-polarity solvents (e.g., toluene) during thin-film deposition to minimize exciton annihilation .
Q. How does this compound interact with biological targets (e.g., DNA topoisomerases), and what assays validate its bioactivity?
- Binding assays : Surface plasmon resonance (SPR) reveals moderate affinity (Kd ≈ 10–50 μM) for DNA G-quadruplex structures due to planar aromatic core .
- In vitro cytotoxicity : IC₅₀ values of 8–12 μM in cancer cell lines (e.g., MCF-7) via MTT assay. Synergistic effects observed with doxorubicin .
Mechanistic insight : Molecular docking simulations suggest intercalation into DNA grooves, validated by fluorescence displacement assays using ethidium bromide .
Methodological Challenges
Q. How are crystallographic disorders resolved in XRD studies of this compound?
Q. What computational methods predict optoelectronic properties, and how do they compare with experimental data?
- *DFT (B3LYP/6-31G)**: Accurately predicts HOMO/LUMO levels (<0.2 eV deviation from cyclic voltammetry) .
- Time-dependent DFT (TD-DFT) : Simulates UV-Vis spectra (λmax ≈ 380 nm), aligning with experimental absorbance peaks .
Structural Analog Comparison
| Compound | Key Feature | Optoelectronic Application |
|---|---|---|
| 3-Bromo-9-(3,5-dimethylphenyl)-9H-carbazole | Single bromine, methyl groups | Lower charge mobility (8 × 10⁻⁴ cm²/Vs) |
| 9-(4-Bromophenyl)-2-phenyl-9H-carbazole | Alternate phenyl substitution | Enhanced luminescence (PLQY 22%) |
| Target compound | 3,6-Dibromo, biphenyl group | High charge mobility (1.2 × 10⁻³ cm²/Vs) |
| Data sourced from crystallographic and optoelectronic studies |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
